1-(2-Iodoethynyl)cyclohexan-1-ol

Description

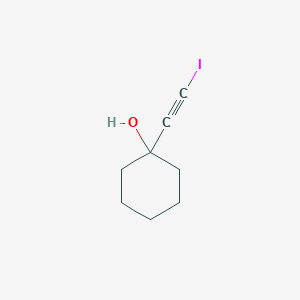

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethynyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDAAFPQEOBSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308339 | |

| Record name | 1-(2-iodoethynyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90086-65-0 | |

| Record name | NSC203159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-iodoethynyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Iodoethynyl Cyclohexan 1 Ol

Transformations Involving the Alkyne Moiety

The iodoethynyl group is the most reactive site in the molecule for the specified transformations.

Tunable Cascade Reactions with Alkynes under Catalysis

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are a powerful tool in organic synthesis. For a molecule like 1-(2-iodoethynyl)cyclohexan-1-ol, gold or other transition metal catalysts are often employed to activate the alkyne.

Copper-Catalyzed Three-Component Reactions

Copper catalysis is frequently used in reactions involving alkynes. A three-component reaction with this compound could, for example, involve an amine and an aldehyde. In a typical scenario, the amine and aldehyde would first form an imine, which would then be attacked by a copper acetylide generated from the iodoalkyne. This would lead to the synthesis of a propargylamine (B41283) derivative. The specific conditions and the nature of the amine and aldehyde would influence the efficiency and selectivity of such a reaction.

Cross-Coupling Reactions (e.g., Cadiot-Chodkiewicz Analogues)

The Cadiot-Chodkiewicz coupling is a classic copper-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne. wikipedia.orgrsc.org In this case, this compound would serve as the haloalkyne component. The reaction would involve coupling with a terminal alkyne in the presence of a copper(I) salt and a base. The general mechanism proceeds through the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the iodoalkyne, followed by reductive elimination to yield the diyne product. wikipedia.org

Below is a representative table of conditions for a generalized Cadiot-Chodkiewicz coupling reaction.

| Parameter | Typical Conditions |

| Catalyst | Copper(I) salt (e.g., CuBr, CuI) |

| Base | Amine base (e.g., piperidine, butylamine) |

| Solvent | Methanol, ethanol, THF, DMF |

| Reactants | 1-Haloalkyne, Terminal Alkyne |

| Product | 1,3-Diyne |

It is important to reiterate that while these reactions are well-established for other molecules, their specific application to this compound, including yields, optimal conditions, and potential side reactions, remains undocumented in the scientific literature. Further experimental research would be required to elucidate the specific chemical behavior of this compound.

Cycloaddition Reactions (e.g., 1,3-Dipolar, 2+2 Cycloadditions)

The carbon-carbon triple bond in this compound serves as a reactive dipolarophile or dienophile in various cycloaddition reactions, leading to the formation of five- or four-membered ring systems.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the alkyne, resulting in a five-membered heterocycle. nih.govwikipedia.orgnumberanalytics.com The reaction proceeds in a concerted, pericyclic manner, where two new sigma bonds are formed simultaneously. organic-chemistry.org These reactions are a cornerstone for synthesizing a wide array of heterocyclic compounds. numberanalytics.com A well-known example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide (B81097) with an alkyne to form a triazole. wikipedia.orgorganic-chemistry.orgijrpc.com The reactivity and regioselectivity of these cycloadditions are influenced by the electronic properties of both the 1,3-dipole and the dipolarophile. organic-chemistry.org

[2+2] Cycloadditions: These reactions involve the combination of two π-systems to form a four-membered ring. libretexts.org While many [2+2] cycloadditions require photochemical activation to proceed, certain activated alkenes or alkynes can undergo thermal [2+2] cycloadditions. youtube.comaklectures.comlibretexts.org For instance, the palladium-catalyzed [2+2] cycloaddition of haloalkynes with alkenes like cyclooctene (B146475) has been reported. researchgate.net Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have also been developed, yielding cyclobutene (B1205218) derivatives. acs.org These reactions are valuable for creating strained ring systems that are otherwise difficult to access. acs.org

Table 1: Examples of Cycloaddition Reactions Involving Alkynes

| Reaction Type | Reactants | Product Type | Key Features |

| 1,3-Dipolar Cycloaddition | Alkyne, Azide | Triazole | High efficiency and selectivity, often referred to as "click chemistry". ijrpc.com |

| 1,3-Dipolar Cycloaddition | Alkyne, Nitrile Oxide | Isoxazole | Useful for synthesizing masked aldol-type products. wikipedia.org |

| [2+2] Cycloaddition | Alkyne, Alkene | Cyclobutene | Often requires photochemical energy or transition metal catalysis. youtube.comresearchgate.netacs.org |

| Diels-Alder [4+2] Cycloaddition | Diene, Alkyne (as dienophile) | Cyclohexadiene derivative | A powerful tool for forming six-membered rings. libretexts.orgnih.gov |

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound presents its own set of reactive pathways, including dehydration, oxidation, and protection.

Acid-Catalyzed Dehydration and Functional Group Transformations

Under acidic conditions, the tertiary alcohol can undergo dehydration to form an enyne. This elimination reaction is a common transformation for tertiary alcohols. nta.ac.incuchd.in The hydroxyl group can also be transformed into other functional groups through substitution reactions. For instance, conversion to a better leaving group, such as a tosylate, facilitates nucleophilic substitution. ub.edu

Table 2: Functional Group Transformations of Alcohols

| Reaction Type | Reagent(s) | Product |

| Dehydration | Acid (e.g., H₂SO₄) | Alkene |

| Conversion to Alkyl Halide | HX, PBr₃, SOCl₂ | Alkyl Halide |

| Conversion to Sulfonate Ester | TsCl, MsCl | Tosylate, Mesylate |

Protection Strategies for the Hydroxyl Functionality

To prevent the hydroxyl group from interfering with reactions at the iodoalkyne moiety, it can be protected by converting it into a less reactive group. libretexts.org Common protecting groups for alcohols include ethers, esters, and acetals. libretexts.orghighfine.com Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) ethers, are frequently used due to their ease of formation and removal under mild conditions. masterorganicchemistry.comharvard.edu Another common strategy is the formation of a tetrahydropyranyl (THP) ether. masterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions that need to be tolerated. uchicago.edu

Table 4: Common Protecting Groups for Alcohols

| Protecting Group | Formation Reagent(s) | Deprotection Condition(s) | Stability |

| Silyl Ether (e.g., TBS) | t-BuMe₂SiCl, imidazole | Fluoride source (e.g., TBAF) | Stable to bases, mild acids, and many oxidizing/reducing agents. masterorganicchemistry.com |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Aqueous acid | Stable to bases and nucleophiles. masterorganicchemistry.com |

| Benzyl (Bn) Ether | Benzyl bromide, base | Catalytic hydrogenation | Stable to acids, bases, and many oxidizing/reducing agents. |

| Acetate (Ac) Ester | Acetic anhydride, pyridine | Base (e.g., K₂CO₃) or acid | Stable to neutral and acidic conditions. highfine.com |

Intramolecular Rearrangements of Alkynol Systems

Tertiary alkynols like this compound can undergo skeletal rearrangements under certain conditions, particularly in the presence of acid.

Rupe Rearrangement and Related Skeletal Rearrangements

The Rupe rearrangement is an acid-catalyzed isomerization of tertiary α-alkynyl alcohols to α,β-unsaturated ketones. synarchive.comwikipedia.org This reaction competes with the Meyer-Schuster rearrangement, which typically forms α,β-unsaturated aldehydes or ketones from secondary and tertiary propargyl alcohols. wikipedia.org The Rupe rearrangement proceeds through the formation of an enyne intermediate. wikipedia.org The specific reaction pathway and product distribution can be influenced by the structure of the starting alkynol and the reaction conditions. Other skeletal rearrangements can also occur with cyclic systems under acidic conditions, leading to ring expansion or contraction. rsc.org

Table 5: Comparison of Meyer-Schuster and Rupe Rearrangements

| Rearrangement | Substrate | Product | Key Feature |

| Meyer-Schuster | Secondary or Tertiary Propargyl Alcohol | α,β-Unsaturated Ketone or Aldehyde | studymind.co.ukchemguide.co.uk-hydroxyl shift. slideshare.net |

| Rupe | Tertiary α-Alkynyl Alcohol | α,β-Unsaturated Ketone | Competes with Meyer-Schuster for tertiary alcohols; involves an enyne intermediate. wikipedia.org |

Ring Expansion Reactions of Cyclohexanol (B46403) Derivatives

Ring expansion reactions provide a synthetic route to transform smaller, often strained rings into larger, more stable cyclic systems. chemistrysteps.com For cyclohexanol derivatives, these reactions typically proceed through a carbocation intermediate, leading to the formation of a cycloheptane (B1346806) ring. chemistrysteps.comyoutube.com The primary driving force for this transformation is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.comyoutube.com

The general mechanism for a ring expansion of a cyclohexanol derivative involves the formation of a carbocation adjacent to the ring. youtube.commasterorganicchemistry.com In the case of this compound, protonation of the hydroxyl group would form a good leaving group (water). Departure of the leaving group would generate a tertiary carbocation, but rearrangement reactions are more likely to occur if a carbocation is formed on a carbon adjacent to the ring, for instance, through reactions involving the iodoethynyl group.

A common pathway for ring expansion is the semipinacol rearrangement, which occurs under milder conditions than the classic pinacol (B44631) rearrangement. wikipedia.org This process involves a 1,2-alkyl shift, where a C-C bond from the ring migrates to an adjacent carbocation center. masterorganicchemistry.com This migration results in the expansion of the original ring by one carbon. For a cyclohexanol derivative, this would lead to a seven-membered ring. youtube.com The stability of carbocations follows the order: tertiary > secondary > primary, and rearrangements that lead to a more stable carbocation are favored. chemistrysteps.commasterorganicchemistry.com

The process can be summarized in the following steps:

Formation of a Carbocation: An initial step generates a carbocation on a carbon atom exocyclic to the cyclohexane (B81311) ring.

Alkyl Shift and Ring Expansion: A bond from the cyclohexane ring attacks the carbocation, leading to the formation of a larger ring and a new carbocationic center on the ring. youtube.com

Product Formation: The newly formed carbocation is then trapped by a nucleophile or undergoes elimination to yield the final product. youtube.com

Table 1: Factors Driving Ring Expansion Reactions

| Driving Force | Description |

| Carbocation Stability | Rearrangement occurs to form a more stable carbocation (e.g., secondary to tertiary). chemistrysteps.commasterorganicchemistry.com |

| Relief of Ring Strain | Expansion from a smaller, more strained ring to a larger, less strained ring is energetically favorable. chemistrysteps.comyoutube.com For instance, cyclobutane (B1203170) expands to the more stable cyclopentane. chemistrysteps.com |

| Nature of Migrating Group | The migratory aptitude of different groups can influence the reaction outcome. |

Stereochemical Outcomes and Control in Rearrangement Reactions

The stereochemistry of rearrangement reactions is a critical aspect that dictates the three-dimensional structure of the product. rijournals.com In many rearrangements, the migrating group maintains its stereochemical configuration. Pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state, are notably stereospecific. byjus.com

The stereochemical outcome of rearrangement reactions, such as the beilstein-journals.orgnih.gov-shifts common in carbocation-mediated processes, is often controlled by the conformation of the intermediate. wikipedia.org For a reaction to occur, the migrating group's bond must align with the empty p-orbital of the carbocation. masterorganicchemistry.com This requirement for orbital overlap means that the stereochemistry of the starting material can significantly influence which group migrates and the stereochemistry of the resulting product.

In the context of this compound, any rearrangement would be subject to these principles. For example, in a pinacol-type rearrangement, the group anti-periplanar to the leaving group is the one that typically migrates. wiley-vch.de This stereoelectronic requirement allows for a degree of control over the reaction's outcome. The development of methods to control the regio- and stereochemistry of products is a significant goal in organic synthesis. nih.gov This can be achieved through various strategies, including the use of chiral catalysts or by taking advantage of the inherent stereochemical features of the substrate. rijournals.com

Role of Halogen Bonding in Reactivity and Molecular Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.govnih.gov This interaction, particularly with iodine, plays a significant role in molecular recognition, crystal engineering, and controlling chemical reactivity. beilstein-journals.orgnih.govdntb.gov.ua For this compound, the iodine atom on the sp-hybridized carbon is a potential halogen bond donor.

Nature and Strength of Carbon-Iodine···X Non-Covalent Interactions

The basis of halogen bonding is the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X covalent bond (where R is the carbon atom and X is the halogen). beilstein-journals.orgnih.gov This positive σ-hole can interact favorably with electron-rich species (Lewis bases, X), such as anions or the lone pairs of heteroatoms. nih.gov

The strength of a halogen bond is influenced by several factors:

Polarizability of the Halogen: The strength generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. beilstein-journals.orgnih.gov

Hybridization of the Carbon: The degree of sp-hybridization of the carbon atom attached to the halogen influences the σ-hole's strength. beilstein-journals.org

Nature of the Acceptor: The Lewis basicity of the halogen bond acceptor is a key determinant of the interaction strength. beilstein-journals.orgnih.gov

Solvent Polarity: The surrounding medium can affect the strength of the halogen bond. nih.gov

The interaction energy is a combination of electrostatic, charge-transfer, and dispersion contributions. nih.govnih.govnih.gov

Table 2: Factors Influencing Halogen Bond Strength

| Factor | Influence on Strength | Reference |

| Halogen Atom | Increases down the group (I > Br > Cl) | beilstein-journals.orgnih.gov |

| Lewis Basicity of Acceptor | Stronger base leads to a stronger bond | beilstein-journals.orgnih.gov |

| Hybridization of C-X | sp > sp² > sp³ | beilstein-journals.org |

| Solvent | Polarity can modulate strength | nih.gov |

Influence on Reaction Pathways and Selectivity

Halogen bonding can significantly influence the course of a chemical reaction by affecting the stability of intermediates and transition states. beilstein-journals.orgnih.gov By forming a non-covalent complex between reactants, halogen bonding can pre-organize the system for a specific reaction pathway, thereby enhancing reaction rates and selectivity. dntb.gov.ua

In the context of this compound, the iodine atom can form halogen bonds with nucleophiles or other Lewis basic sites within the same or another molecule. nih.gov This interaction can influence the chemoselectivity of reactions involving the iodoalkyne. For instance, intramolecular halogen bonding can alter a molecule's stability and solubility, which in turn can affect reaction outcomes. nih.gov

The directionality of the halogen bond is a key feature that can be exploited in supramolecular chemistry and catalysis. nih.gov It can guide the approach of a reactant to a specific site on the molecule, leading to high regio- and stereoselectivity. nih.govresearchgate.net For example, in reactions involving iodonium (B1229267) ylides, halogen bonding has been invoked to explain the observed reactivity and selectivity, demonstrating its importance in understanding and predicting the outcomes of reactions involving iodine-containing compounds. beilstein-journals.orgdntb.gov.ua

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Iodoethynyl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In a ¹H NMR experiment for 1-(2-Iodoethynyl)cyclohexan-1-ol, distinct signals, or resonances, would be expected for each unique proton environment. The spectrum would be characterized by:

Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the protons.

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent atoms.

For this compound, one would anticipate the following signals:

A broad singlet for the hydroxyl (-OH) proton. Its chemical shift can vary depending on the solvent and concentration.

A complex series of multiplets in the upfield region (typically 1.0-2.0 ppm) corresponding to the ten protons of the cyclohexyl ring. The protons on the same carbon atom and on adjacent carbons are chemically distinct, leading to overlapping signals.

Due to the lack of adjacent protons, the acetylenic proton is absent, which differentiates its spectrum from its precursor, 1-ethynylcyclohexan-1-ol.

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be necessary to assign each specific proton signal to its position on the cyclohexyl ring.

A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, which has eight carbon atoms, one would expect to see up to eight distinct signals, assuming no accidental overlap.

The expected signals and their approximate chemical shift regions are:

Cyclohexyl Carbons: Signals for the five CH₂ groups of the cyclohexane (B81311) ring would appear in the aliphatic region (approx. 20-45 ppm). The carbon atom bearing the hydroxyl group (C-1) would be shifted further downfield (approx. 65-75 ppm) due to the deshielding effect of the oxygen atom.

Alkynyl Carbons (C≡C): Two signals would correspond to the iodoalkyne group. The carbon atom bonded to the iodine (C≡C-I) would be found at an unusually high field (low ppm value, potentially < 20 ppm) due to the heavy atom effect of iodine. The quaternary carbon of the alkyne, attached to the cyclohexyl ring, would appear further downfield (approx. 80-95 ppm).

| Carbon Environment | Expected Number of Signals | Anticipated Chemical Shift (δ) Range (ppm) |

| Cyclohexyl -CH₂- | 3-5 (depending on symmetry) | 20 - 45 |

| Quaternary Cyclohexyl C-OH | 1 | 65 - 75 |

| Iodo-substituted Alkynyl Carbon (-C≡I) | 1 | < 20 |

| Cyclohexyl-substituted Alkynyl Carbon (-C≡C-) | 1 | 80 - 95 |

Note: The table presents anticipated data based on established principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, characteristic of the alcohol hydroxyl group.

C-H Stretch: Signals in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexane ring.

C≡C Stretch: A weak to medium absorption for the carbon-carbon triple bond, expected around 2100-2150 cm⁻¹. The substitution with a heavy iodine atom may weaken this signal in the FTIR spectrum but could be more prominent in the Raman spectrum.

C-I Stretch: A strong absorption in the far-infrared region, typically found between 480-650 cm⁻¹, confirming the presence of the carbon-iodine bond.

| Functional Group | Bond | Anticipated Vibrational Frequency (cm⁻¹) | Expected Intensity in FTIR |

| Alcohol | O-H | 3200 - 3600 | Strong, Broad |

| Alkane | C-H | 2850 - 3000 | Strong |

| Iodoalkyne | C≡C | 2100 - 2150 | Weak to Medium |

| Iodoalkane | C-I | 480 - 650 | Strong |

Note: This table is predictive. The exact position and intensity of peaks can be influenced by the molecular environment and sample phase.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), can determine the elemental formula of a compound with high accuracy.

For this compound (C₈H₁₁IO), HRMS would be used to confirm its elemental composition. The expected exact mass can be calculated:

Molecular Formula: C₈H₁₁IO

Calculated Monoisotopic Mass: 249.9855 u

The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺). The isotopic pattern would be distinctive due to the presence of iodine, which is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of water (H₂O), the iodine atom (I), or cleavage of the cyclohexyl ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography offers the most definitive structural elucidation. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of:

Bond Lengths: e.g., the exact lengths of the C-C, C-O, C-H, C≡C, and C-I bonds.

Bond Angles: The angles between atoms, defining the geometry of the cyclohexyl ring (e.g., chair conformation) and the linear nature of the iodoethynyl group.

Intermolecular Interactions: In the solid state, this method would reveal hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions, which dictate the crystal packing.

Currently, no public crystal structure data is available for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure sample. The results are compared against the theoretical percentages calculated from the molecular formula. For C₈H₁₁IO, the theoretical composition would be:

| Element | Symbol | Atomic Mass (u) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 38.42% |

| Hydrogen | H | 1.008 | 4.43% |

| Iodine | I | 126.90 | 50.75% |

| Oxygen | O | 15.999 | 6.40% |

Note: Values are calculated based on the molecular formula C₈H₁₁IO and standard atomic weights.

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the compound's elemental formula and purity.

Computational and Theoretical Investigations of 1 2 Iodoethynyl Cyclohexan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to yield valuable information about molecular properties.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are widely used to determine the equilibrium geometries of molecules and the structures of transition states, which are critical for understanding reaction mechanisms.

For 1-(2-Iodoethynyl)cyclohexan-1-ol, DFT calculations would be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. This would allow for the determination of the most stable three-dimensional arrangement of the atoms. Furthermore, by mapping the potential energy surface, DFT can identify transition state structures for various potential reactions, such as those involving the hydroxyl or iodoethynyl groups. The energy difference between the reactants and the transition state, known as the activation energy, can then be calculated to predict the feasibility and rate of a chemical reaction.

Hypothetical DFT-Calculated Geometrical Parameters for this compound:

| Parameter | Expected Value (Å or °) | Computational Method Example |

|---|---|---|

| C≡C bond length | ~1.21 | B3LYP/6-311+G(d,p) |

| C-I bond length | ~2.05 | B3LYP/6-311+G(d,p) with LANL2DZ for Iodine |

| C-O bond length | ~1.43 | B3LYP/6-311+G(d,p) |

| C-C-C angle in cyclohexane (B81311) ring | ~111 | B3LYP/6-311+G(d,p) |

| C≡C-I bond angle | ~179 | B3LYP/6-311+G(d,p) |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and are often used for more accurate energy calculations and the analysis of intermolecular interactions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark results for binding energies.

For this compound, ab initio calculations would be crucial for quantifying the strength of non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the iodine atom. By calculating the interaction energy between two or more molecules of this compound, or between it and other molecules, a precise measure of the binding energy can be obtained. This is vital for understanding its behavior in condensed phases and its potential for forming supramolecular assemblies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. By combining DFT and ab initio methods, chemists can map out the entire energy profile of a reaction, identifying reactants, products, intermediates, and transition states.

For reactions involving this compound, such as nucleophilic substitution at the sp-hybridized carbon or addition to the triple bond, computational studies can provide a step-by-step description of the reaction pathway. nist.govlibretexts.org This includes visualizing the movement of atoms during the reaction and calculating the energy barriers associated with each step. Such studies can help in understanding the regioselectivity and stereoselectivity of reactions and can guide the design of new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexane ring in this compound can exist in various conformations, with the chair conformation being the most stable. libretexts.orgslideshare.net The orientation of the bulky iodoethynyl and hydroxyl groups (axial vs. equatorial) significantly impacts the molecule's stability and reactivity.

Conformational analysis, typically performed using a combination of molecular mechanics and quantum mechanical methods, can identify the most stable conformers and the energy barriers for interconversion between them. Molecular Dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and predict the populations of different conformers in solution or in the solid state. This is particularly important for understanding how the molecule's shape and flexibility influence its interactions with other molecules.

Key Conformational States of Substituted Cyclohexanes:

| Conformation | Relative Energy | Key Feature |

|---|---|---|

| Chair | Lowest | Staggered arrangement of all C-C bonds, minimizing torsional strain. |

| Boat | Higher | Eclipsed C-C bonds leading to torsional strain and flagpole interactions. |

| Twist-Boat | Intermediate | A more stable form of the boat conformation with reduced torsional strain. |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Predicted IR frequencies and intensities can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. Similarly, calculated NMR chemical shifts for the various protons and carbons in the molecule can help in assigning the signals in experimental ¹H and ¹³C NMR spectra. This is particularly useful for distinguishing between different conformers or isomers.

Advanced Studies on Non-Covalent Interactions (Halogen Bonding, π-Stacking)

The presence of an iodine atom on an sp-hybridized carbon in this compound makes it a prime candidate for forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The electron-withdrawing nature of the ethynyl (B1212043) group enhances the positive electrostatic potential (σ-hole) on the iodine atom, making it a strong halogen bond donor.

Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify these weak interactions. These methods can identify bond critical points associated with halogen bonds and quantify the extent of charge transfer between the interacting molecules. While π-stacking is less likely to be a dominant interaction for this specific molecule in isolation, its potential to interact with aromatic systems via its triple bond could also be explored computationally. Understanding these non-covalent interactions is crucial for predicting the crystal packing of the molecule and its ability to act as a building block in crystal engineering and supramolecular chemistry.

Advanced Synthetic Applications of 1 2 Iodoethynyl Cyclohexan 1 Ol

Building Block for Complex Oxygen-Containing Heterocyclic Compounds

1-(2-Iodoethynyl)cyclohexan-1-ol is a valuable precursor for the synthesis of a variety of oxygen-containing heterocyclic compounds, such as furans and pyrans. These structural motifs are prevalent in numerous natural products and biologically active molecules. vhu.edu.vn The reactivity of the iodoalkyne group is central to these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through several synthetic strategies.

One primary approach involves the iodocyclization of derivatives of this compound. While direct cyclization of the parent alcohol is not typical, its derivatives can undergo intramolecular cyclization. For instance, reaction with suitable nucleophiles can lead to the formation of functionalized heterocycles. A general strategy for synthesizing 3-iodobenzofurans involves the iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes. nih.gov Although this specific example involves an aromatic precursor, similar principles of intramolecular attack on the alkyne, activated by an iodine source, can be conceptually applied to aliphatic systems.

A more versatile and widely employed method is the Sonogashira coupling of the iodoalkyne, followed by cyclization. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The iodoalkyne can be coupled with a terminal alkyne under palladium-copper catalysis to form a diyne intermediate. This intermediate can then undergo cyclization to form various heterocyclic systems. For example, the coupling of a (Z)-3-iodoalk-2-en-1-ol with a terminal propargylic alcohol, followed by gold(I) or palladium(II)-catalyzed cyclization, is a known route to polysubstituted furans. nih.gov Similarly, this compound can be coupled with a variety of partners, and the resulting adducts can be induced to cyclize, often with the participation of the hydroxyl group.

The synthesis of pyran rings, another important class of oxygen-containing heterocycles, can also be envisioned starting from this compound. nih.govencyclopedia.pub Intramolecular hydroalkoxylation of alkenyl alcohols is a known method for constructing tetrahydropyran (B127337) rings. researchgate.netmdpi.com By first converting the iodoalkyne of this compound to an alkenyl alcohol via a suitable reaction sequence (e.g., partial reduction and coupling), a precursor for such cyclizations could be generated.

The table below illustrates potential heterocyclic products that could be synthesized from this compound based on established methodologies for related compounds.

| Starting Material Analogue | Reaction Type | Potential Product from this compound | Reference Methodology |

| (Z)-3-Iodoalk-2-en-1-ol | Sonogashira Coupling & Cyclization | Substituted Furan | nih.gov |

| 2-Alkynyl-1-(1-ethoxyethoxy)benzene | Iodocyclization | Substituted Iodofuran | nih.gov |

| Alkenyl Alcohols | Intramolecular Hydroalkoxylation | Tetrahydropyran Derivative | researchgate.netmdpi.com |

| α-Propargyl-β-ketoester | Iodine-catalyzed Cyclization | Substituted Furan | vhu.edu.vn |

Precursor in the Synthesis of Natural Products and Pharmaceutically Relevant Compounds

The functional groups present in this compound make it a potentially valuable intermediate in the total synthesis of natural products and the preparation of pharmaceutically active compounds. nih.govnumberanalytics.com Alcohols are a common functional group in medicinal chemistry, influencing properties such as solubility and receptor binding. numberanalytics.com The iodoalkyne moiety provides a handle for introducing the cyclohexyl scaffold into larger molecules through cross-coupling reactions.

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules, including drug candidates. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The iodoalkyne of this compound can be coupled with a wide range of terminal alkynes, including those embedded in complex molecular frameworks. This allows for the modular construction of target molecules.

Furthermore, the resulting internal alkyne can be further elaborated. For instance, it can be reduced to a cis- or trans-alkene, or hydrated to a ketone, providing access to a variety of other functional groups. The tertiary alcohol can be used to introduce the molecule into a larger structure via esterification or etherification, or it can be a key pharmacophoric feature itself.

While specific examples of the use of this compound in the synthesis of named natural products or pharmaceuticals are not readily found in the literature, its potential is evident from the widespread use of similar building blocks in drug discovery and development. nih.govresearchgate.net The table below outlines some key reactions that could be employed to incorporate this building block into larger, biologically relevant molecules.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Application |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Internal Alkyne | C-C bond formation for scaffold construction |

| Reduction | H₂, Lindlar's catalyst | cis-Alkene | Introduction of specific alkene geometry |

| Reduction | Na, NH₃ | trans-Alkene | Introduction of specific alkene geometry |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone | Further functionalization |

| Esterification | Carboxylic Acid, Acid catalyst | Ester | Prodrug synthesis, linking to other molecules |

Role in Material Science Applications (e.g., Functionalized Polymers, Supramolecular Materials)

In the realm of material science, this compound offers potential as a monomer or functionalizing agent for the creation of advanced materials. The iodoalkyne group is particularly suited for incorporation into polymers via Sonogashira polymerization or for post-polymerization modification.

Functionalized Polymers: The hydroxyl group of this compound allows it to act as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to polymers with a terminal iodoalkyne group. google.com This terminal group can then be used to "click" the polymer to other molecules or surfaces. Alternatively, the iodoalkyne can be incorporated into a polymer backbone through polymerization with a suitable comonomer. The resulting polymer would have pendant cyclohexanol (B46403) moieties, which could influence its physical properties, such as solubility and thermal stability. Hydroxyl-functionalized polymers are known to exhibit interesting properties for applications like gas separation membranes. nih.gov

Supramolecular Materials: The ability of the hydroxyl group to form hydrogen bonds, combined with the rigid alkyne unit, makes 1-(2-iiodoethynyl)cyclohexan-1-ol a potential building block for supramolecular assemblies. These non-covalent interactions can lead to the formation of well-ordered structures such as gels, liquid crystals, or porous materials. The iodoalkyne provides a site for further covalent modification to lock in these supramolecular structures or to introduce additional functionality.

The following table summarizes the potential roles of this compound in material science.

| Application Area | Role of this compound | Key Functional Group(s) | Potential Material Properties |

| Functionalized Polymers | Initiator or Monomer | Hydroxyl, Iodoalkyne | Modified solubility, thermal stability, sites for post-polymerization modification |

| Supramolecular Materials | Building Block | Hydroxyl, Alkyne | Self-assembly, formation of ordered structures |

| Surface Modification | Anchoring Group | Iodoalkyne (via coupling) | Functionalization of surfaces with cyclohexanol moieties |

Stereoselective Synthesis of Advanced Organic Intermediates

The cyclohexyl ring of this compound contains a stereocenter at the carbon bearing the hydroxyl and iodoethynyl groups. If this compound can be prepared in an enantiomerically enriched form, it becomes a valuable chiral building block for the stereoselective synthesis of more complex molecules. msu.eduyoutube.com

Asymmetric Synthesis: The synthesis of this compound itself can be approached stereoselectively. For example, the asymmetric addition of an iodoethynyl nucleophile to cyclohexanone (B45756), using a chiral catalyst, could provide one enantiomer in excess. Alternatively, a racemic mixture of the alcohol could be resolved, for instance, through enzymatic kinetic resolution. mdpi.com

Substrate-Controlled Reactions: Once obtained in a chiral form, the stereocenter in this compound can direct the stereochemical outcome of subsequent reactions. researchgate.net For example, reactions at the alkyne or derivatization of the hydroxyl group could proceed with a high degree of diastereoselectivity due to the steric and electronic influence of the chiral center. This is a fundamental strategy in the synthesis of complex molecules with multiple stereocenters, such as many natural products and pharmaceuticals.

The following table outlines some strategies related to the stereoselective synthesis and application of this compound.

| Process | Description | Potential Outcome |

| Asymmetric Addition | Addition of an iodoethynyl nucleophile to cyclohexanone with a chiral catalyst. | Enantiomerically enriched this compound. |

| Kinetic Resolution | Enzymatic or chemical resolution of racemic this compound. | Separation of enantiomers. |

| Diastereoselective Reaction | Reaction of an enantiomerically pure this compound derivative. | Formation of a new stereocenter with a specific configuration. |

Emerging Trends and Future Research Perspectives

Development of Sustainable and Green Chemistry Approaches for Iodoalkynol Synthesis

The synthesis of iodoalkynols, including 1-(2-iodoethynyl)cyclohexan-1-ol, is undergoing a paradigm shift towards more environmentally benign methodologies. ijsrst.com Green chemistry principles are being integrated to minimize waste, reduce energy consumption, and utilize safer reagents and solvents. jddhs.commdpi.com This move is not only ethically driven but also aimed at improving the economic viability and safety of chemical production. mdpi.com

Key green chemistry approaches being explored include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus generating minimal by-products. ijsrst.com

Green Solvents: Replacing traditional volatile and hazardous organic solvents with greener alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. jddhs.commdpi.comejcmpr.com The use of aqueous media is particularly attractive for reducing the environmental impact of chemical processes. tudelft.nl

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. jddhs.commdpi.com Ultrasound irradiation is another energy-efficient technique that has shown promise in organic synthesis. rjpbcs.com

Biocatalysis: Utilizing enzymes or whole microorganisms to catalyze reactions with high selectivity under mild conditions (neutral pH, low temperatures), which reduces energy use and the need for hazardous reagents. jddhs.com For instance, biocatalytic processes have been developed for compounds with similar structural motifs, such as the synthesis of nylon precursors from cyclohexanol (B46403). rsc.org

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biomass sources instead of fossil fuels. ijsrst.com

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Green Strategy | Description | Potential Application to Iodoalkynol Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to shorter reaction times and increased yields. mdpi.com | Acceleration of the iodination of a terminal alkyne precursor or the coupling reaction to form the iodoethynyl group. |

| Aqueous Phase Catalysis | Utilizes water as the reaction solvent, reducing reliance on volatile organic compounds. tudelft.nl | Performing catalytic coupling reactions in water, potentially with the aid of phase-transfer agents or water-soluble ligands. tudelft.nl |

| Biocatalysis | Employs enzymes to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity. jddhs.com | Enzymatic resolution of a racemic mixture of this compound or stereoselective synthesis starting from cyclohexanone (B45756). |

| Solvent-Free Reactions | Conducts reactions without a solvent, minimizing waste and simplifying purification. mdpi.com | Potential for solid-state or melt-phase reactions in the synthesis of the target compound or its precursors. |

Advances in Catalysis for Iodoalkynol Transformations

Catalysis is central to unlocking the synthetic potential of this compound, enabling its conversion into more complex molecules. The iodoalkyne moiety is a versatile functional group, primed for a variety of catalytic transformations.

Recent advances focus on:

Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the alkyne chain and the construction of complex conjugated systems. The Sonogashira coupling, in particular, is a powerful tool for linking alkynyl fragments. researchgate.net

Green Catalysis: A significant trend is the development of catalysts that operate in environmentally friendly solvents like water. tudelft.nl This involves designing water-soluble ligands for metal catalysts or using phase-transfer catalysis to bring organic substrates into contact with an aqueous catalyst phase. tudelft.nl Furthermore, there is a growing interest in transition-metal-free coupling strategies to reduce reliance on scarce and costly metals like palladium. eurekalert.org

Organocatalysis: The use of small organic molecules as catalysts is an expanding field that avoids the use of metals altogether. researchgate.net Organocatalysts can be employed for various transformations and are often more stable and less toxic than their metallic counterparts.

The versatility of the alkynyl group, combined with a ketone, is seen in the transformations of yne-enones, where various catalysts are used for cycloaddition and functionalization reactions. researchgate.net While this compound is not a yne-enone, these studies highlight the rich chemistry that can be accessed from alkynyl functionalities through advanced catalysis.

Integration with Flow Chemistry and High-Throughput Methodologies in Iodoalkyne Chemistry

Modern chemical synthesis is increasingly benefiting from the integration of enabling technologies like flow chemistry and high-throughput experimentation (HTE) to accelerate research and improve process safety and efficiency. umontreal.caseqens.com

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, especially for iodoalkyne chemistry. umontreal.canih.gov

Enhanced Safety: Many reactions involving alkynes or the synthesis of reactive intermediates can be hazardous on a large scale in batch reactors. Flow chemistry minimizes the reaction volume at any given time, allowing for the safe handling of hazardous reagents and unstable intermediates. nih.govthieme-connect.de

Precise Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. almacgroup.com The high surface-area-to-volume ratio allows for rapid heat transfer, which is critical for controlling highly exothermic reactions. almacgroup.com

Scalability: Scaling up a reaction in a flow system can often be achieved by simply running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is more straightforward than re-engineering a large batch reactor. almacgroup.com

Multi-step Synthesis: Flow systems can be designed to perform multiple reaction steps sequentially without isolating intermediates, significantly streamlining the synthesis of complex molecules. umontreal.canih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Iodoalkyne Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk when handling hazardous reagents or unstable intermediates due to large volumes. | Inherently safer due to small reaction volumes and better containment. thieme-connect.de |

| Heat Transfer | Limited and often inefficient, posing risks for exothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. almacgroup.com |

| Control | Less precise control over reaction time and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. umontreal.ca |

| Scalability | Often requires significant process redevelopment and new equipment. | More easily scaled by extending run time or numbering-up reactors. almacgroup.com |

| Intermediate Handling | Requires isolation and purification of intermediates, which is time-consuming. | Allows for telescoping of reactions, avoiding intermediate isolation. nih.gov |

High-Throughput Experimentation (HTE): HTE involves using automation and miniaturization to perform a large number of experiments in parallel. seqens.comyoutube.com This approach is a powerful tool for rapidly optimizing reaction conditions. domainex.co.ukresearchgate.net For transformations involving this compound, HTE can be used to:

Screen a wide array of catalysts, ligands, bases, and solvents simultaneously to find the optimal conditions for a desired coupling reaction. youtube.comresearchgate.net

Quickly map the reaction landscape to understand the influence of different variables on yield and selectivity. youtube.com

Accelerate the discovery of new reactions and catalytic systems. seqens.com

The combination of HTE for rapid optimization and flow chemistry for safe and scalable production represents a powerful workflow for advancing the chemistry of iodoalkynes. seqens.com

Exploration of Novel Functional Materials and Supramolecular Assemblies Derived from Iodoalkynols

The rigid, linear structure of the ethynyl (B1212043) group makes it a valuable building block in materials science and supramolecular chemistry. This compound is a particularly interesting synthon because its iodoethynyl group can readily participate in coupling reactions to create larger, conjugated systems, while the cyclohexanol head can influence solubility and packing.

Future research in this area is likely to explore:

Organogels: Small organic molecules that can self-assemble in a solvent to form a three-dimensional fibrillar network are known as organogelators. Molecules containing rigid phenylethynyl frameworks and hydrogen-bonding groups (like amides or alcohols) have been shown to be promising gelators. researchgate.net By using cross-coupling reactions to attach aromatic or other functional groups to the alkyne terminus of this compound, new gelators could be designed. The hydroxyl group on the cyclohexane (B81311) ring could provide the necessary hydrogen-bonding interactions to drive self-assembly.

π-Conjugated Polymers: The iodoalkyne functionality is an ideal starting point for synthesizing polymers with conjugated backbones. Through iterative coupling reactions, long chains with alternating single, double, and triple bonds can be constructed. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Architectures: The principles of self-assembly can be used to construct complex, well-defined architectures from molecular building blocks. The directionality of the iodoalkyne group, combined with the potential for hydrogen bonding from the hydroxyl group, makes this compound a candidate for designing molecules that can form predictable supramolecular structures like sheets, tubes, or porous networks through non-covalent interactions. researchgate.net

The exploration of these advanced applications hinges on the continued development of the synthetic and catalytic methods discussed in the preceding sections, creating a synergistic relationship between synthesis and materials science.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Iodoethynyl)cyclohexan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A practical approach involves Sonogashira coupling between cyclohexanone derivatives and iodoacetylene precursors. For example, cyclohexanone can be functionalized with an ethynyl group via Grignard addition, followed by iodination using N-iodosuccinimide (NIS) in the presence of a silver catalyst . Optimization requires controlling reaction temperature (0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Catalytic systems like Pd(PPh₃)₄/CuI are effective for cross-coupling, as evidenced in structurally similar ethynyl-substituted cyclohexanols .

Q. Key Parameters for Optimization :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Catalyst | Pd(PPh₃)₄/CuI (1–5 mol%) |

| Solvent | THF or DCM |

| Reaction Time | 12–24 hours |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR and FTIR to confirm the presence of the iodoethynyl group. In NMR, the ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the iodine substituent causes deshielding of adjacent carbons (C≡C-I resonance at ~δ 90–100 ppm in ¹³C NMR) . FTIR shows a sharp C≡C stretch at ~2100 cm⁻¹ and a broad O-H stretch at ~3300 cm⁻¹. Purity is best assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (using derivatization to improve volatility) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous iodinated alkynes require:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent photolytic or thermal degradation .

- Spill Management : Absorb with silica gel and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodoethynyl group influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The iodine atom acts as a leaving group , enabling Suzuki-Miyaura or Ullmann couplings. For example, in palladium-catalyzed reactions, the iodoethynyl moiety can be replaced with aryl/alkynyl groups. The ethynyl spacer also facilitates click chemistry (e.g., Huisgen cycloaddition with azides). Steric effects from the cyclohexanol ring may slow kinetics; computational modeling (DFT) is recommended to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for similar cyclohexanol derivatives?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or tautomerism. To address this:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by observing signal coalescence.

- Deuterated Solvent Comparison : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding.

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for 1-(3-methoxyphenyl)cyclohexan-1-ol derivatives .

Q. What stereoelectronic effects govern intramolecular reactions of this compound?

- Methodological Answer : The cyclohexanol ring’s chair conformation directs the spatial orientation of the iodoethynyl group. In Schmidt reactions , the axial/equatorial position of the substituent affects transition-state stability. For example, axial iodoethynyl groups may hinder nucleophilic attack due to 1,3-diaxial strain, favoring equatorial pathways. Kinetic studies under varying steric conditions (e.g., bulky solvents) can validate these effects .

Data Contradiction Analysis

- Reported Melting Points : Discrepancies in similar compounds (e.g., 1-(3-methoxyphenyl)cyclohexan-1-ol) suggest polymorphism. Use differential scanning calorimetry (DSC) to identify crystalline forms .

- Reactivity in Catalytic Systems : Conflicting yields in Pd-mediated reactions may stem from trace moisture. Pre-drying solvents (molecular sieves) and degassing (freeze-pump-thaw) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.